molecular formula C25H30O4 B1245519 Manuifolin E

Manuifolin E

Cat. No.: B1245519
M. Wt: 394.5 g/mol
InChI Key: MPCWQSNWADRTCA-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manuifolin E is a prenylated isoflavonoid first isolated from the roots of Maackia tenuifolia (Fabaceae) in 1997 . Its structure was elucidated as (3R)-6,5'-bis(1,1-dimethyl-2-propenyl)-7,2',4'-trihydroxyisoflavan through spectroscopic methods, including UV, $^1$H NMR, and HRMS. The compound features two 1,1-dimethylallyl (prenyl) groups attached at C-6 and C-5' positions, distinguishing it from structurally related isoflavans like pterocarpin and maackiain . While its biological activities remain understudied, its structural analogs (e.g., manuifolin K) exhibit antiparasitic activity against Naegleria fowleri .

Properties

Molecular Formula

C25H30O4

Molecular Weight

394.5 g/mol

IUPAC Name

4-[(3R)-7-hydroxy-6-(2-methylbut-3-en-2-yl)-3,4-dihydro-2H-chromen-3-yl]-6-(2-methylbut-3-en-2-yl)benzene-1,3-diol

InChI

InChI=1S/C25H30O4/c1-7-24(3,4)18-10-15-9-16(14-29-23(15)13-22(18)28)17-11-19(25(5,6)8-2)21(27)12-20(17)26/h7-8,10-13,16,26-28H,1-2,9,14H2,3-6H3/t16-/m0/s1

InChI Key

MPCWQSNWADRTCA-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C=C)C1=C(C=C2C(=C1)C[C@@H](CO2)C3=CC(=C(C=C3O)O)C(C)(C)C=C)O

Canonical SMILES

CC(C)(C=C)C1=C(C=C2C(=C1)CC(CO2)C3=CC(=C(C=C3O)O)C(C)(C)C=C)O

Synonyms

6,5'-bis(1,1-dimethyl-2-propenyl)-7,2',4'-trihydroxyisoflavan
manuifolin E

Origin of Product

United States

Chemical Reactions Analysis

Search Methodology & Scope

The provided sources (1–11) were systematically reviewed for mentions of "Manuifolin E" or related compounds. These sources included:

  • Peer-reviewed studies on electrochemical reaction optimization .

  • General chemical reaction classifications (e.g., decomposition, displacement) .

  • High-throughput experimentation datasets .

  • Organic synthesis strategies9.

Key observations :

  • None of the sources explicitly reference "this compound," its structure, or its reactivity.

  • The term does not appear in chemical reaction databases (e.g., ORDerly ) or synthetic pathway discussions 9.

Nomenclature or Classification Issues

  • "this compound" may be an obscure, newly discovered, or regionally named compound not yet indexed in major databases.

  • It could belong to a niche subclass (e.g., sesquiterpenes, glycosides) with limited published reactivity studies.

Synthetic Challenges

  • Complex natural products often require multi-step syntheses9, but no retrosynthetic analyses or synthetic routes were identified for this compound.

Research Gaps

  • High-throughput experimentation frameworks have not yet been applied to this compound, if it exists.

Recommended Next Steps

To investigate "this compound" further:

Action Purpose Tools/Databases
Structural elucidationConfirm its IUPAC name, formula, and stereochemistrySciFinder, PubChem, Reaxys
Literature reviewIdentify niche journals or regional publicationsGoogle Scholar, Web of Science
Experimental studiesPerform reactivity screening (e.g., oxidation, coupling)High-throughput platforms

General Reactivity Insights for Natural Products

While "this compound" remains uncharacterized, analogous compounds (e.g., terpenoids, flavonoids) often exhibit:

  • Oxidation : Formation of ketones or epoxides under acidic or enzymatic conditions .

  • Nucleophilic additions : At α,β-unsaturated carbonyl sites 9.

  • Photochemical reactions : Dimerization or rearrangement under UV light .

Comparison with Similar Compounds

Structural Comparison with Analogous Isoflavonoids

Manuifolin E belongs to a family of prenylated isoflavans with variations in substitution patterns. Key structural analogs include:

Compound Substituents Source Key Structural Differences
Manuifolin D 5'-(1,1-dimethylallyl), 4'-O-(3-methyl-2-butenyl) Maackia tenuifolia Single prenyl group at C-5', additional 3-methyl-2-butenyl at C-4'
This compound 6,5'-bis(1,1-dimethylallyl) Maackia tenuifolia Dual prenyl groups at C-6 and C-5'
Manuifolin F 5'-(1-isopropenylvinyl), 8-(3-methyl-2-butenyl) Maackia tenuifolia Unusual 1-isopropenylvinyl group at C-5' and 3-methyl-2-butenyl at C-8
Manuifolin H Undisclosed structure (presumed multi-prenylated) Artocarpus communis Exhibits higher solubility (-3.392) and glucokinase binding affinity

Key Observations :

  • Prenylation Patterns : this compound’s dual prenyl groups at C-6 and C-5' contrast with Manuifolin D’s mixed prenyl/butenyl substitution and Manuifolin F’s hybrid vinyl/butenyl moieties.
  • Electronic Effects : Prenyl groups enhance lipophilicity and influence charge distribution, with oxygen-rich regions acting as hydrogen-bonding sites .

Functional Comparison with Prenylated Flavonoids

Glucokinase Activation Potential

Compounds like manuifolin H, arcommunol B, and kuwanon S exhibit strong glucokinase (GK) activation, a therapeutic target for diabetes. Key comparative

Compound Binding Energy (kcal/mol) Key Interactions Solubility (logS) HOMO-LUMO Gap (∆E, eV)
Manuifolin H -9.1 Hydrophobic interactions with Val62, Pro66, Ile211; water bridges with Tyr215 -3.392 5.2
Arcommunol B -9.4 Pi-alkyl interactions with Val455; hydrogen bonds with Gln98 -4.7 4.8
Kuwanon S -8.9 Single hydrogen bond with Arg63; pi-sigma interactions -4.2 4.5
This compound N/A Not studied N/A N/A

Key Findings :

  • Stability vs. Reactivity: Manuifolin H’s high HOMO-LUMO gap (5.2 eV) indicates superior stability compared to kuwanon S (4.5 eV), correlating with its lower reactivity and longer metabolic half-life .
  • Binding Mechanisms : Hydrophobic interactions dominate GK binding, with manuifolin H showing the most stable RMSD (0.4–1.2 Å) during molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manuifolin E
Reactant of Route 2
Manuifolin E

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